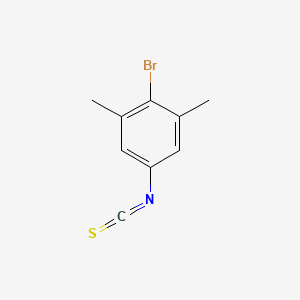

4-Bromo-3,5-dimethylphenylisothiocyanate

Description

4-Bromo-3,5-dimethylphenylisothiocyanate is an aromatic isothiocyanate derivative characterized by a bromine atom at the para position and methyl groups at the 3 and 5 positions on the benzene ring. The isothiocyanate (-NCS) functional group confers high electrophilicity, enabling reactivity with amines to form thiourea derivatives. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research due to its role as a building block for bioactive molecules .

Properties

IUPAC Name |

2-bromo-5-isothiocyanato-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-6-3-8(11-5-12)4-7(2)9(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFMRSLXWNBVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650261 | |

| Record name | 2-Bromo-5-isothiocyanato-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-41-5 | |

| Record name | 2-Bromo-5-isothiocyanato-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethylphenylisothiocyanate typically involves the reaction of 4-bromo-3,5-dimethylphenylamine with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethylphenylisothiocyanate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Addition Reactions: Amines or alcohols can react with the isothiocyanate group under ambient conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides or nitriles.

Addition Reactions: Products include thiourea derivatives or carbamates.

Scientific Research Applications

4-Bromo-3,5-dimethylphenylisothiocyanate is used extensively in scientific research, particularly in:

Proteomics: It is used as a reagent for labeling and identifying proteins.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylphenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines or thiols. This reactivity is exploited in various chemical reactions to form stable thiourea or carbamate derivatives.

Comparison with Similar Compounds

Structural Isomers: 4-Bromo-2,6-dimethylphenylisothiocyanate

The positional isomer 4-bromo-2,6-dimethylphenylisothiocyanate (CAS 32265-82-0) shares the same bromine and methyl substituents but differs in their arrangement (methyl groups at 2 and 6 positions). Key distinctions include:

- Steric and Electronic Effects : The 3,5-dimethyl substitution creates a para-diaxial symmetry, reducing steric hindrance around the isothiocyanate group compared to the 2,6-isomer, where methyl groups are ortho to the reactive site. This likely enhances the 3,5-isomer’s accessibility in nucleophilic reactions .

- Synthesis and Availability: Both isomers are commercially available at high purity (≥98%), suggesting analogous synthetic routes involving bromination and thiophosgene treatment.

Table 1: Structural Isomers of Bromo-Dimethylphenylisothiocyanate

Functional Group Variants

4-Bromo-3,5-dimethylphenol

Replacing the isothiocyanate group with a hydroxyl (-OH) group yields 4-bromo-3,5-dimethylphenol (CAS 7463-51-6). Key differences include:

- Reactivity: The phenolic -OH group is acidic (pKa ~10), enabling deprotonation and participation in etherification or esterification, whereas the isothiocyanate group reacts with amines to form thioureas.

- Safety Profile: 4-Bromo-3,5-dimethylphenol is classified as hazardous due to skin/eye irritation and respiratory risks . Isothiocyanates may pose similar hazards but require additional precautions due to their electrophilic nature .

4-Bromo-3,5-dimethylbenzamide

The benzamide derivative (CAS 170229-98-8) replaces -NCS with an amide (-CONH₂) group:

- Stability and Reactivity : The amide group is less electrophilic, making it less reactive in coupling reactions. This contrasts with the isothiocyanate’s utility in synthesizing thioureas for drug discovery .

Substitution Pattern Analogs

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Key contrasts include:

- Biological Activity : 2C-B is a psychoactive phenethylamine, highlighting how substitution patterns (methoxy vs. methyl) and functional groups (amine vs. isothiocyanate) dictate biological interactions .

- Electron Effects : Methoxy groups are electron-donating, activating the ring for electrophilic substitution, whereas methyl groups offer steric bulk without significant electronic activation .

Nitro-Substituted Analogs

4-Bromo-3,5-dinitroaniline () features nitro groups, which are strongly electron-withdrawing:

- Reactivity Impact : Nitro groups deactivate the aromatic ring, reducing susceptibility to electrophilic attack compared to methyl-substituted derivatives. This makes nitro analogs more stable but less reactive in certain syntheses .

Table 2: Functional Group and Substitution Effects

Biological Activity

4-Bromo-3,5-dimethylphenylisothiocyanate (BDMITC) is a sulfur-containing organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of BDMITC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BDMITC has the following chemical structure:

- Molecular Formula : C10H10BrNCS

- Molecular Weight : 273.16 g/mol

The presence of the isothiocyanate group (-N=C=S) is crucial for its biological activity, as it can interact with various biological targets.

The biological activity of BDMITC is primarily attributed to its ability to modify proteins through a process known as thiol modification. This mechanism involves the reaction of the isothiocyanate group with thiol groups in proteins, leading to changes in protein function and signaling pathways.

Key Mechanisms:

- Antioxidant Activity : BDMITC has been shown to enhance cellular antioxidant defenses by upregulating antioxidant enzymes.

- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : BDMITC demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Upregulation of antioxidant enzymes | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria and fungi |

Case Studies

-

Anticancer Activity

A study conducted by Zhang et al. (2020) investigated the effects of BDMITC on human breast cancer cells (MCF-7). The results indicated that BDMITC significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that BDMITC could be a promising candidate for breast cancer treatment. -

Antimicrobial Properties

Research by Liu et al. (2021) assessed the antimicrobial efficacy of BDMITC against Staphylococcus aureus and Candida albicans. The study found that BDMITC exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of common antibiotics, suggesting its potential as a novel antimicrobial agent. -

Neuroprotective Effects

A recent study highlighted the neuroprotective effects of BDMITC in a model of neurodegeneration. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, indicating its potential for treating neurodegenerative diseases such as Alzheimer's.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.